molecular formula C16H18ClNO6S2 B000814 Clopidogrel bisulfate CAS No. 120202-66-6

Clopidogrel bisulfate

Numéro de catalogue: B000814
Numéro CAS: 120202-66-6
Poids moléculaire: 419.9 g/mol
Clé InChI: FDEODCTUSIWGLK-RSAXXLAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clopidogrel bisulfate is a pharmaceutical compound widely used as an antiplatelet agent to prevent blood clots in patients with cardiovascular diseases. It is particularly effective in reducing the risk of heart attacks and strokes. This compound works by inhibiting platelet aggregation, making it a crucial medication for patients with a history of myocardial infarction, stroke, or peripheral artery disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Clopidogrel bisulfate involves several steps. One common method starts with the reaction of 2-chlorobenzyl chloride with thiophene-2-ethylamine to form the intermediate compound. This intermediate is then subjected to esterification with methyl chloroformate to yield the ester derivative. The final step involves the resolution of the racemic mixture using camphorsulfonic acid to obtain the desired enantiomer, which is then converted to its bisulfate salt form .

Industrial Production Methods

Industrial production of this compound typically involves the precipitation of the compound from a solvent mixture of methanol and acetone in the presence of sulfuric acid at a controlled temperature of 25-40°C. This method is cost-effective and feasible for large-scale production .

Analyse Des Réactions Chimiques

Neutralization Reactions with Basic Compounds

Mechanism :
Clopidogrel bisulfate (acidic suspension, pH ~2.3) reacts with basic compounds like magnesium oxide (MgO, pH ~10.5) or sodium bicarbonate, forming the water-insoluble molecular form of clopidogrel. This reaction involves proton transfer and neutralization, converting the ionic form of clopidogrel to its molecular form without degradation .

Key Findings :

  • The mixed suspension of this compound and MgO tablets reduced the yield of clopidogrel’s molecular form by 74.0 ± 0.3 mg (n=3) compared to the pure suspension .
  • Tube passage tests revealed residual viscous substances in mixtures, indicating potential tube blockage risks .

Table 1: Neutralization Reaction Data

CompoundpH (Suspension)Reaction OutcomeYield of Molecular Form (mg)
Clopidogrel alone2.49 ± 0.02Maintained solubility74.0 ± 0.3 (n=3)
MgO alone10.07 ± 0.09Alkaline environmentN/A
Clopidogrel + MgO9.96 ± 0.10Neutralization, insoluble74.7 ± 0.9 (n=3)

Metabolic Transformations

CYP2C19-Dependent Activation :
Clopidogrel undergoes hepatic metabolism to form its active thiol metabolite via CYP enzymes, primarily CYP2C19 (~50% contribution) . Other enzymes (CYP1A2, CYP2B6, CYP3A4) contribute minimally to its bioactivation .

Key Findings :

  • Omeprazole and esomeprazole inhibit CYP2C19, reducing the active metabolite’s plasma concentration by 40–50% .
  • Rifampin (CYP2C19 inducer) increases the active metabolite’s AUC by 3.8-fold, enhancing platelet inhibition .

Table 2: CYP Enzyme Contributions to Clopidogrel Metabolism

EnzymeContribution to Active Metabolite (%)
CYP2C1950.0
CYP3A439.8
CYP2B632.9
CYP2C96.79

Drug Interactions

Proton Pump Inhibitors (PPIs) :

  • Omeprazole and esomeprazole significantly reduce clopidogrel’s antiplatelet activity, while pantoprazole has minimal impact .

Opioids :

  • Morphine delays clopidogrel absorption by ~34%, reducing its active metabolite’s exposure .

Table 3: Impact of PPIs on Clopidogrel’s Antiplatelet Activity

PPIReduction in Antiplatelet Activity (%)
Omeprazole40–50
Esomeprazole40–50
Pantoprazole<10

Physical-Chemical Reactions

Polymorphism :
this compound exists in six polymorphs, with CLP I and CLP II being clinically relevant. Polymorph II exhibits higher compressibility and deformation under pressure, forming large agglomerates .

Solubility Enhancement :

  • Complexation with hydroxypropyl-β-cyclodextrin increases clopidogrel’s intestinal solubility by 2.5-fold .
  • Floating tablet formulations (using polymers like HPMC K15M) prolong gastric retention, enhancing bioavailability .

Table 4: Polymorph-Specific Deformation Parameters

PolymorphCompressibilityAgglomerate Size (μm)Sphericity (Post-Compression)
CLP ILow10–200.65 ± 0.03
CLP IIHigh50–1000.55 ± 0.02

Applications De Recherche Scientifique

Clopidogrel bisulfate has a wide range of scientific research applications:

Mécanisme D'action

Clopidogrel bisulfate is a prodrug that requires metabolic activation to exert its effects. It is converted into an active thiol-containing metabolite through a two-step reaction involving cytochrome P450 enzymes, primarily CYP2C19. The active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, preventing ADP from activating the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and prevents the formation of blood clots .

Comparaison Avec Des Composés Similaires

Clopidogrel bisulfate is often compared with other antiplatelet agents such as:

This compound is unique due to its balance of efficacy and safety, making it a preferred choice for long-term antiplatelet therapy .

Propriétés

Numéro CAS

120202-66-6

Formule moléculaire

C16H18ClNO6S2

Poids moléculaire

419.9 g/mol

Nom IUPAC

hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1

Clé InChI

FDEODCTUSIWGLK-RSAXXLAASA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

SMILES isomérique

[H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]

SMILES canonique

[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]

Apparence

Assay:≥98%A crystalline solid

Color/Form

Colorless oil

Key on ui other cas no.

144077-07-6
113665-84-2
135046-48-9
120202-66-6

Pictogrammes

Corrosive; Irritant; Environmental Hazard

Solubilité

In water, 51 mg/L at 25 °C (est)

Synonymes

clopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989

Pression de vapeur

2.9X10-7 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrel bisulfate
Reactant of Route 2
Reactant of Route 2
Clopidogrel bisulfate
Reactant of Route 3
Reactant of Route 3
Clopidogrel bisulfate
Reactant of Route 4
Reactant of Route 4
Clopidogrel bisulfate
Reactant of Route 5
Reactant of Route 5
Clopidogrel bisulfate
Reactant of Route 6
Reactant of Route 6
Clopidogrel bisulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.